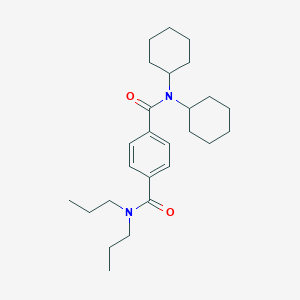![molecular formula C22H15N3O B11542679 N-[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylidene]-4-methoxyaniline](/img/structure/B11542679.png)
N-[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylidene]-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylidene]-4-methoxyaniline is a nitrogen-containing heterocyclic compound This compound is part of the indenoquinoxaline family, which is known for its diverse chemical reactivity and potential pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylidene]-4-methoxyaniline typically involves the condensation of indenoquinoxalin-11-one with 4-methoxyaniline. The reaction is usually carried out in the presence of acetic acid (AcOH) as a catalyst under reflux conditions . The reaction mixture is then poured into crushed ice to precipitate the product, which is filtered, dried, and recrystallized from a suitable solvent such as dimethylformamide (DMF) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylidene]-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various quinoxaline derivatives, amine derivatives, and substituted indenoquinoxalines .
Scientific Research Applications
N-[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylidene]-4-methoxyaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential bioactivity, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylidene]-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and neuroprotective pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit the activity of certain kinases and cytokines .
Comparison with Similar Compounds
Similar Compounds
11H-indeno[1,2-b]quinoxalin-11-one: A closely related compound with similar chemical reactivity and potential pharmacological activities.
4-methoxyaniline: A precursor used in the synthesis of N-[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylidene]-4-methoxyaniline.
Quinoxaline derivatives: A broader class of compounds with diverse chemical and biological properties.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential bioactivity.
Properties
Molecular Formula |
C22H15N3O |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)indeno[1,2-b]quinoxalin-11-imine |
InChI |
InChI=1S/C22H15N3O/c1-26-15-12-10-14(11-13-15)23-20-16-6-2-3-7-17(16)21-22(20)25-19-9-5-4-8-18(19)24-21/h2-13H,1H3 |
InChI Key |
VAWBYKZEESYJCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-6-methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11542600.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N'-[(E)-naphthalen-1-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11542604.png)
![N-({N'-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11542611.png)

![3,4-dichloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11542617.png)
![3-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11542623.png)

![N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11542633.png)
![2-chloro-N-(4-{4-[(2-chloroacetyl)amino]-3-methoxybenzyl}-2-methoxyphenyl)acetamide](/img/structure/B11542637.png)
![8,8'-bis{(E)-[(2-ethylphenyl)imino]methyl}-3,3'-dimethyl-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B11542644.png)
![6-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-bromo-3,4-dimethylphenol](/img/structure/B11542645.png)
![2-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4,6-dinitrophenol](/img/structure/B11542650.png)
![1-{[3-(Dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11542651.png)
![N-(4-{[(E)-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxyphenyl}methylidene]amino}phenyl)acetamide](/img/structure/B11542653.png)
